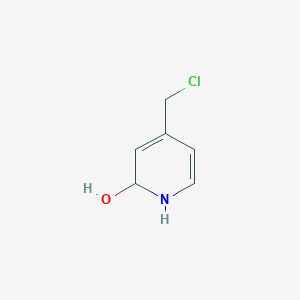
4-(Chloromethyl)-1,2-dihydropyridin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chloromethyl)-1,2-dihydropyridin-2-ol is a chemical compound that belongs to the class of heterocyclic organic compounds It features a pyridine ring with a hydroxyl group at the 2-position and a chloromethyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1,2-dihydropyridin-2-ol typically involves the chloromethylation of 1,2-dihydropyridin-2-ol. One common method is the reaction of 1,2-dihydropyridin-2-ol with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) or iron(III) chloride (FeCl3). The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
4-(Chloromethyl)-1,2-dihydropyridin-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.
Oxidation Reactions: The hydroxyl group at the 2-position can be oxidized to form a carbonyl group, leading to the formation of 4-(Chloromethyl)pyridin-2-one.
Reduction Reactions: The compound can undergo reduction reactions to form 4-(Chloromethyl)-1,2,3,6-tetrahydropyridin-2-ol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used for oxidation.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Major Products Formed
Substitution Reactions: Formation of various substituted pyridin-2-ol derivatives.
Oxidation Reactions: Formation of 4-(Chloromethyl)pyridin-2-one.
Reduction Reactions: Formation of 4-(Chloromethyl)-1,2,3,6-tetrahydropyridin-2-ol.
Aplicaciones Científicas De Investigación
4-(Chloromethyl)-1,2-dihydropyridin-2-ol has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 4-(Chloromethyl)-1,2-dihydropyridin-2-ol involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The hydroxyl group at the 2-position can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
4-(Chloromethyl)pyridine: Lacks the hydroxyl group at the 2-position, making it less reactive in certain chemical reactions.
4-(Bromomethyl)-1,2-dihydropyridin-2-ol: Similar structure but with a bromomethyl group instead of a chloromethyl group, leading to different reactivity and applications.
4-(Chloromethyl)-1,2,3,6-tetrahydropyridin-2-ol:
Uniqueness
4-(Chloromethyl)-1,2-dihydropyridin-2-ol is unique due to the presence of both the chloromethyl and hydroxyl groups, which confer distinct reactivity and versatility in chemical synthesis and potential biological activities .
Propiedades
Número CAS |
918299-65-7 |
|---|---|
Fórmula molecular |
C6H8ClNO |
Peso molecular |
145.59 g/mol |
Nombre IUPAC |
4-(chloromethyl)-1,2-dihydropyridin-2-ol |
InChI |
InChI=1S/C6H8ClNO/c7-4-5-1-2-8-6(9)3-5/h1-3,6,8-9H,4H2 |
Clave InChI |
JOXRDOBEHOCHEN-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC(C=C1CCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


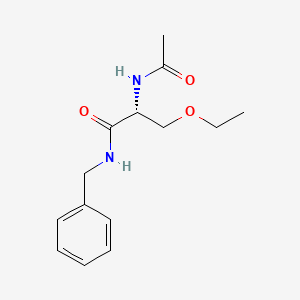
![Pyrrolidine, 1-[1-(phenylethynyl)cyclohexyl]-](/img/structure/B14182683.png)
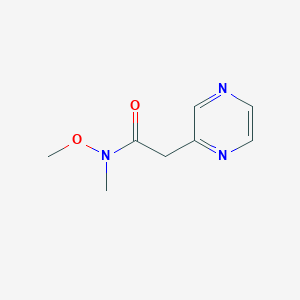
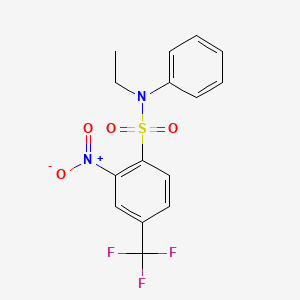
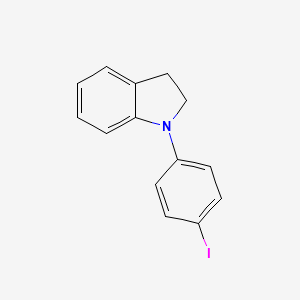
![4-[7-(Benzoyloxy)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]-1,3-phenylene dibenzoate](/img/structure/B14182709.png)

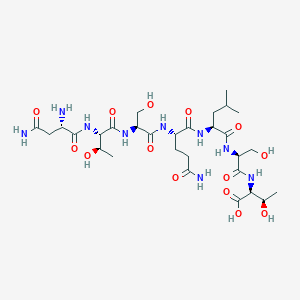
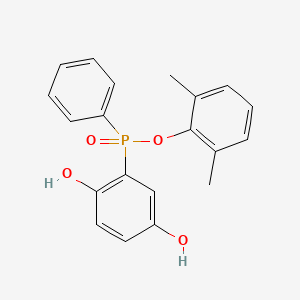
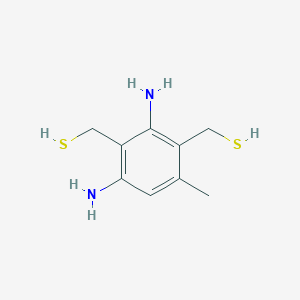
![N-(2-Aminoethyl)-4-[2-(2H-tetrazol-5-yl)ethoxy]benzamide](/img/structure/B14182766.png)
![4-[4-(2-Fluorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide](/img/structure/B14182773.png)
![N-[2-(4-Aminophenyl)ethyl]-N-methyloxan-4-amine](/img/structure/B14182774.png)
![(6-Chloro-1H-indol-3-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14182777.png)
